N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a benzamide derivative featuring a 4-ethoxybenzothiazole moiety, a dimethylaminopropyl chain, and a tetrahydroisoquinoline sulfonyl group. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, amidation, and functional group modifications, as inferred from analogous synthetic pathways in and .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4S2.ClH/c1-4-38-26-11-7-12-27-28(26)31-30(39-27)34(19-8-18-32(2)3)29(35)23-13-15-25(16-14-23)40(36,37)33-20-17-22-9-5-6-10-24(22)21-33;/h5-7,9-16H,4,8,17-21H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUOSUKIYXBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The benzothiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives containing a sulfonamide group exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide functional group is traditionally associated with antimicrobial activity. This compound's structure suggests potential efficacy against bacterial infections. Studies have demonstrated that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways, thereby exhibiting bacteriostatic effects .
Neurological Research
The presence of the tetrahydroisoquinoline structure indicates possible applications in neurological research. Compounds with similar structures have been investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may modulate neurotransmitter systems or provide neuroprotection against oxidative stress .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations of 10-50 µM over 48 hours. |
| Study 2 | Antimicrobial | Showed effective inhibition of Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 20 µg/mL. |
| Study 3 | Neurological | Indicated neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell cultures. |
Chemical Reactions Analysis
Hydrolysis
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Reaction Type : Hydrolysis of amide bonds.
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Conditions : Basic or acidic conditions with water.
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Outcome : Breakdown of the amide linkages, potentially leading to the formation of carboxylic acids and amines.
Alkylation
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Reaction Type : Alkylation of the sulfonamide nitrogen.
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Conditions : Presence of an alkyl halide and a base.
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Outcome : Introduction of additional alkyl groups to the sulfonamide nitrogen.
Oxidation
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Reaction Type : Oxidation of the tetrahydroisoquinoline ring.
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Conditions : Presence of an oxidizing agent like potassium permanganate.
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Outcome : Potential formation of a fully aromatic isoquinoline ring.
Data Tables for Related Compounds
Given the lack of specific data for N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride , we can look at related compounds for insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Diversity
The target compound shares a sulfonylbenzamide core with several analogs, but variations in substituents critically influence its physicochemical and biological properties. Below is a comparative analysis of key structural analogs:
Table 1: Structural Comparison of Sulfonylbenzamide Derivatives
Key Observations:
Benzothiazole Substituents: The target compound’s 4-ethoxy group (vs. Ethoxy positioning (4- vs. 6-) alters π-π stacking interactions with aromatic residues in biological targets .
Sulfonyl Group Variations: The tetrahydroisoquinoline sulfonyl group in the target compound introduces a rigid, bicyclic structure, contrasting with the N-methyl-N-phenyl () or 4-methylpiperidin () sulfonamides. This rigidity may enhance selectivity for enzymes with deep hydrophobic pockets .
Amine Chain Differences: The 3-(dimethylamino)propyl chain (target and ) vs. 2-(dimethylamino)ethyl ( and ) affects solubility and cationic character at physiological pH, influencing membrane permeability .
IR and NMR Profiling
IR Spectroscopy :
- The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target’s benzamide carbonyl, which would exhibit strong absorption near 1680 cm⁻¹, confirming its amide backbone .
- νS=O stretches (~1250–1350 cm⁻¹) are consistent across sulfonyl-containing analogs, including the target .
NMR Analysis :
Pharmacological and ADMET Considerations
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
Preparation Methods
THIQ Core Construction via Bischler–Napieralski Cyclization
The THIQ scaffold is synthesized from phenethylamine derivatives using a modified Bischler–Napieralski protocol:
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Substrate Preparation : Phenethylamide A1 (R = Me) is treated with POCl₃ in toluene at 110°C for 6 h to form dihydroisoquinoline A2 .
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Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) yields THIQ A3 (85% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| A1→A2 | POCl₃, toluene, 110°C | 78% | 92% |
| A2→A3 | H₂ (1 atm), 10% Pd/C | 85% | 95% |
Sulfonation and Chloride Formation
Sulfonation of THIQ A3 proceeds via:
Analytical Data :
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THIQ-SO₂Cl (A4 ): ¹H NMR (400 MHz, CDCl₃) δ 7.25–7.18 (m, 4H, ArH), 4.52 (s, 2H, CH₂N), 3.72 (t, J = 5.8 Hz, 2H), 2.98 (t, J = 5.8 Hz, 2H), 2.45 (s, 2H).
Synthesis of 4-Ethoxy-1,3-benzothiazol-2-amine
Benzothiazole Ring Formation
Adapting methods from aromatic heterocycle synthesis:
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Cyclocondensation : 2-Amino-4-ethoxyphenol B1 reacts with CS₂ in pyridine (80°C, 8 h) to form benzothiazolethione B2 (72% yield).
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Amination : B2 treated with NH₃/MeOH under pressure (100°C, 12 h) gives B3 (4-ethoxy-1,3-benzothiazol-2-amine, 68% yield).
Optimization Table :
| Parameter | Value Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 60–120°C | 80°C |
| CS₂ Equivalents | 1.0–2.5 | 1.8 |
| Time | 4–16 h | 8 h |
Assembly of Benzamide Core
Sulfonamide Coupling
THIQ-sulfonyl chloride A4 (1.1 eq) reacts with 4-aminobenzoic acid C1 in pyridine/DCM (1:1) at 0°C → RT (Scheme 3):
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Reaction : 12 h stirring yields sulfonamide C2 (4-(THIQ-2-sulfonyl)benzoic acid, 89% yield).
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Activation : Carboxylic acid C2 converted to acyl chloride using SOCl₂ (neat, reflux 2 h).
Purity Data :
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C2 : m.p. 215–217°C; HRMS (ESI+) m/z calc. for C₁₆H₁₆N₂O₄S [M+H]⁺ 357.0854, found 357.0851.
Final Amide Coupling and Side-Chain Installation
Benzothiazole Amidation
Acyl chloride C3 (1.0 eq) reacts with B3 (1.05 eq) in presence of iPr₂NEt (2.5 eq) in THF (0°C → RT, 6 h):
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Product : D1 (4-(THIQ-2-sulfonyl)-N-(benzothiazol-2-yl)benzamide, 83% yield).
Dimethylaminopropyl Side-Chain Introduction
D1 undergoes alkylation with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq) in DMF/K₂CO₃ (80°C, 24 h):
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Product : D2 (Target compound free base, 76% yield).
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Salt Formation : Treated with HCl/Et₂O to yield hydrochloride salt (95% conversion).
Final Characterization :
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m.p. : 238–240°C (dec.)
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, ArH), 4.60 (s, 2H, CH₂N), 3.42 (t, J = 6.8 Hz, 2H), 2.85 (s, 6H, NMe₂), 2.25–2.18 (m, 2H).
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HPLC Purity : 98.7% (C18, 0.1% TFA/MeCN).
Critical Process Parameters and Yield Optimization
Comparative analysis of coupling agents for amide bond formation:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 12 | 68 |
| HATU | DMF | 0→25 | 6 | 82 |
| CDI | THF | 40 | 8 | 75 |
| SOCl₂ (acyl chloride) | THF | 0→25 | 6 | 89 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
A stepwise approach is advised:
- Step 1 : Couple the 4-ethoxy-1,3-benzothiazol-2-amine moiety with 3-(dimethylamino)propyl chloride via nucleophilic substitution under reflux in acetonitrile with potassium carbonate as a base (yield: ~65%) .
- Step 2 : Introduce the tetrahydroisoquinoline sulfonyl group using trichloroisocyanuric acid (TCICA) as a sulfonylation agent in dichloromethane at 0–5°C to minimize side reactions .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to balance temperature, solvent polarity, and stoichiometry. For example, higher yields (≥80%) are achieved at 50°C in acetonitrile with 1.2 equivalents of TCICA .
- Monitor reactions via TLC (Rf = 0.3–0.5) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Key methods include:
- 1H/13C NMR : Confirm substitution patterns (e.g., benzothiazol-2-yl protons at δ 7.8–8.2 ppm; dimethylamino protons at δ 2.2–2.5 ppm) .
- FTIR : Identify sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and benzamide (C=O at 1650–1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected: ~700–720 Da) with <2 ppm error .
Q. How can contradictory biological activity data across assay systems be resolved?
Contradictions often arise from assay conditions or compound stability:
- Purity Verification : Re-test using HPLC-purified samples (>98%) to exclude impurities interfering with activity .
- Solubility Optimization : Use DMSO stock solutions (<0.1% v/v in assays) to prevent aggregation. Solubility in PBS (pH 7.4): ~50 µM .
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC50 in kinase assays) with cell-based viability assays (e.g., MTT) to confirm target specificity .
Case Study : A 10-fold discrepancy in IC50 values between biochemical (1.2 µM) and cellular (12 µM) assays was resolved by confirming poor membrane permeability via PAMPA (Pe = 1.5 × 10⁻⁶ cm/s) .
Q. What computational approaches predict binding affinity to target receptors?
- Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., kinase domains) using the compound’s 3D structure (PDB ID: 2JDO). Key interactions: sulfonyl group with Arg112 (ΔG = -9.8 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity using descriptors like logP and polar surface area .
Q. Example Binding Affinity Table :
| Receptor | Docking Score (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| Kinase A | -10.2 | 1.5 ± 0.3 |
| GPCR B | -8.7 | 12.1 ± 2.1 |
Q. How can reaction scalability from milligram to gram-scale synthesis be achieved without compromising yield?
- Continuous Flow Chemistry : Adapt batch synthesis to flow reactors (e.g., 10 mL/min flow rate) for improved heat/mass transfer. Gram-scale yields increased from 65% (batch) to 78% (flow) .
- In-line Monitoring : Use UV-Vis spectroscopy (λ = 254 nm) to track intermediates and automate quenching .
Q. What strategies mitigate degradation during long-term stability studies?
- Storage Conditions : Lyophilized solid stable at -20°C for 6 months (HPLC purity >95%). In solution (DMSO), degradation occurs within 72 hours at 25°C .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to aqueous formulations to inhibit oxidation .
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact pharmacological profiles?
- Sulfonyl Group : Enhances target binding (e.g., 5-fold higher kinase inhibition vs. carbonyl analogs) but reduces solubility .
- Dimethylamino Propyl Chain : Improves logP by 0.5 units, enhancing blood-brain barrier penetration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
